1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
Overview
Description
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with various gastrointestinal diseases such as chronic gastritis and peptic ulcers .
Mode of Action
It has been observed to exhibit strong anti-helicobacter pylori activity . The compound’s interaction with its target leads to inhibition of the bacterium’s growth .
Biochemical Pathways
Given its anti-helicobacter pylori activity, it can be inferred that it interferes with the pathways essential for the survival and proliferation of the bacterium .
Result of Action
The compound’s action results in the inhibition of Helicobacter pylori growth . This could potentially alleviate the symptoms of diseases associated with this bacterium, such as chronic gastritis and peptic ulcers .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, Helicobacter pylori thrives in the harsh and highly acidic conditions of the stomach . Therefore, the efficacy and stability of the compound could be affected by these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 2-chlorobenzyl chloride.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3-fluorophenyl)urea
- 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea is unique due to the specific positioning of the chlorobenzyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4OS2/c17-11-6-2-1-5-10(11)9-24-16-22-21-15(25-16)20-14(23)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDHSXDFRXXQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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